molecular formula C13H12O2S B3056156 4-(4-Hydroxyphenyl)-2-(methylthio)phenol CAS No. 69432-61-7

4-(4-Hydroxyphenyl)-2-(methylthio)phenol

Cat. No. B3056156
CAS RN: 69432-61-7
M. Wt: 232.3 g/mol
InChI Key: HZNMBDKRAFPLOY-UHFFFAOYSA-N
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Description

The compound “4-(4-Hydroxyphenyl)-2-(methylthio)phenol” is a phenolic compound with a methylthio group at the 2-position and a hydroxy group at the 4-position . Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group .


Molecular Structure Analysis

The molecular structure of “4-(4-Hydroxyphenyl)-2-(methylthio)phenol” would consist of a phenol ring with a methylthio group attached at the 2-position and a hydroxy group at the 4-position . The presence of these functional groups would likely impact the compound’s reactivity and physical properties .


Chemical Reactions Analysis

As a phenolic compound, “4-(4-Hydroxyphenyl)-2-(methylthio)phenol” would likely undergo reactions typical of phenols, such as acid-base reactions with the hydroxy group and electrophilic aromatic substitution reactions . The methylthio group may also undergo various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Hydroxyphenyl)-2-(methylthio)phenol” would be influenced by its molecular structure. The presence of the hydroxy and methylthio groups could impact properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis : A study by Xu et al. (2010) highlights the facile synthesis of 2-(phenylthio)phenols, including compounds similar to 4-(4-Hydroxyphenyl)-2-(methylthio)phenol, using copper(I)-catalyzed tandem transformation. This process involves C-S coupling and C-H functionalization, indicating the compound's role in advanced synthetic chemistry (Xu, Wan, Mao, & Pan, 2010).

  • Crystal Structure Analysis : In the context of structural chemistry, 4-(4-Hydroxyphenyl)-2-(methylthio)phenol and its derivatives have been synthesized and characterized. For instance, Ajibade and Andrew (2021) reported the molecular structures of similar compounds, elucidating their potential in crystallography and material science (Ajibade & Andrew, 2021).

Biological and Pharmaceutical Applications

  • β-Amyloid Aggregation Inhibitor : Choi et al. (2004) described the synthesis of derivatives that can inhibit β-amyloid aggregation. These findings suggest the therapeutic potential of 4-(4-Hydroxyphenyl)-2-(methylthio)phenol in Alzheimer’s disease (Choi, Seo, Son, & Kang, 2004).

  • Antimicrobial and Antidiabetic Activities : Rafique et al. (2022) synthesized 4-aminophenol derivatives and found them to exhibit broad-spectrum antimicrobial and significant antidiabetic activities. This indicates the potential biomedical applications of related compounds (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

Environmental and Analytical Chemistry

  • Bioremediation : Chhaya and Gupte (2013) discussed the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally similar to 4-(4-Hydroxyphenyl)-2-(methylthio)phenol. This suggests its potential application in environmental clean-up processes (Chhaya & Gupte, 2013).

  • Electrochemical Characterization : Beloglazkina et al. (2007) synthesized and characterized compounds including 2-[4-(methylthio)phenyl]-2,3-dihydro-1,3-benzothiazole, examining their electrochemical behavior. This points to their potential applications in electrochemistry and materials science (Beloglazkina et al., 2007).

Safety And Hazards

The safety and hazards associated with “4-(4-Hydroxyphenyl)-2-(methylthio)phenol” would depend on various factors including its reactivity, toxicity, and handling procedures . Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for “4-(4-Hydroxyphenyl)-2-(methylthio)phenol” would depend on its potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity .

properties

IUPAC Name

4-(4-hydroxyphenyl)-2-methylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNMBDKRAFPLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219595
Record name 4-(4-Hydroxyphenyl)-2-(methylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenyl)-2-(methylthio)phenol

CAS RN

69432-61-7
Record name 4-(4-Hydroxyphenyl)-2-(methylthio)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069432617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Hydroxyphenyl)-2-(methylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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